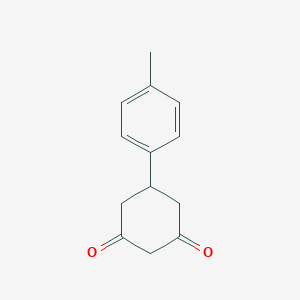![molecular formula C18H16N2OS2 B182815 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 3698-12-2](/img/structure/B182815.png)
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTB-T, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. DMTB-T has shown promising results in various studies, including its use as a fluorescent probe in biological imaging, as well as its potential as a therapeutic agent for various diseases.
科学研究应用
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. One of its most notable uses is as a fluorescent probe in biological imaging. 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibits strong fluorescence emission in the green-yellow region, making it useful for visualizing biological structures and processes. It has been used to label proteins, DNA, and other biomolecules in live cells, allowing researchers to study their localization and dynamics.
In addition to its use as a fluorescent probe, 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also shown potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit viral replication. These properties make it a promising candidate for the development of new drugs for the treatment of these diseases.
作用机制
The mechanism of action of 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of certain cellular pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the replication of certain viruses, such as the Zika virus.
Biochemical and Physiological Effects
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its strong fluorescence emission, which makes it useful for imaging biological structures and processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans.
Another area of interest is its use as a fluorescent probe in biological imaging. Further studies are needed to optimize its properties for this application, such as its brightness and photostability.
Overall, 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a promising compound with a wide range of potential applications in scientific research. Its strong fluorescence emission and potential therapeutic properties make it a valuable tool for studying biological structures and processes, as well as a potential candidate for the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 4-dimethylaminobenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst. The reaction yields 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one as a yellow solid, which can be purified by recrystallization.
属性
CAS 编号 |
3698-12-2 |
|---|---|
产品名称 |
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one |
分子式 |
C18H16N2OS2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2OS2/c1-19(2)14-10-8-13(9-11-14)12-16-17(21)20(18(22)23-16)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- |
InChI 键 |
JOYWVNFXPQUIAZ-VBKFSLOCSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





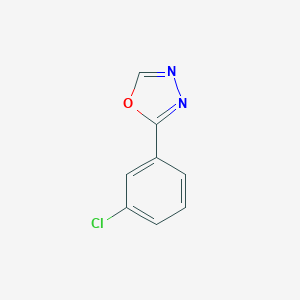
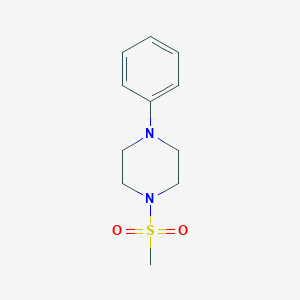

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)




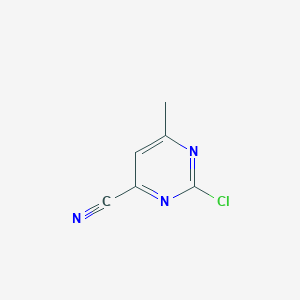
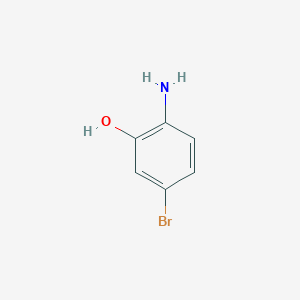
![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
